molecular formula C9H6N2O3S B1301281 4-Nitrophenacyl thiocyanate CAS No. 6097-21-8

4-Nitrophenacyl thiocyanate

Cat. No. B1301281
CAS RN: 6097-21-8
M. Wt: 222.22 g/mol
InChI Key: YDZIDXSUWKPPNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Nitrophenacyl thiocyanate involves various strategies, as seen in the provided papers. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines is achieved through a one-pot two-step process involving the treatment of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization. This method demonstrates good tolerance to a variety of substituents and is applicable to the cyclization of internal alkyne-tethered N-propargylic β-enaminones . Another synthesis approach is the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene in an aqueous alkaline medium, which yields 4-amino-3,4'-dinitrodiphenyl sulfide under optimal conditions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of nitro groups and thiocyanate moieties, which are crucial for their reactivity. The presence of these functional groups allows for further chemical transformations, such as the formation of thioketene intermediates that can undergo ring opening and subsequent reactions with nucleophiles . The molecular structure of 4-nitrophenacyl thiocyanate itself is not directly discussed in the provided papers, but the related compounds suggest a reactivity that could be extrapolated to 4-nitrophenacyl thiocyanate.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . Similarly, the α-sulfenylation of N-propargylic β-enaminones is preferred over the formation of thiirenium ions, leading to the synthesis of 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines . These reactions are indicative of the potential chemical pathways that 4-nitrophenacyl thiocyanate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized from or related to 4-nitrophenacyl thiocyanate are not explicitly detailed in the provided papers. However, the presence of nitro and thiocyanate groups typically confers certain properties such as increased reactivity due to the electron-withdrawing nature of the nitro group, which can influence the acidity of adjacent hydrogens and the overall stability of the compounds . The solubility, melting points, and other physical properties would be expected to vary based on the specific substituents and the overall molecular structure.

Scientific Research Applications

1. Copper Photocatalyzed Divergent Access to Organic Thio- and Isothiocyanates

  • Summary of the Application : This research discloses a copper-photocatalyzed strategy that enables selective access to organic thiocyanates and isothiocyanates using benzylic thiocyanates as ATRA reagents . The electronic nature of the aromatic system is a crucial factor defining the outcome of the reaction for forging either the kinetic C−S or the thermodynamic C− N bonds .
  • Methods of Application : The developed protocol proceeds with high regio- and chemoselectivity and can also be applied for late-stage functionalization of bioactive molecules . The utility of the products is highlighted by their facile conversion to several building blocks that are relevant to organic synthesis .
  • Results or Outcomes : The research has shown that the developed protocol proceeds with high regio- and chemoselectivity .

2. Direct Thiocyanation Reactions

  • Summary of the Application : Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .
  • Methods of Application : The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction .
  • Results or Outcomes : The research progress of direct thiocyanation in recent years has been summarized .

3. Photochemical and Electrochemically Induced Thiocyanation

  • Summary of the Application : Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
  • Methods of Application : This review discusses different photo- and electrochemically driven thiocyanation C (sp 3 )–SCN, C (sp 2 )–SCN, and C (sp)–SCN bond conception processes that may be useful to green organothiocyanate synthesis .
  • Results or Outcomes : Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .

4. Thiocyanation of N-Heterocyclic Derivatives

  • Summary of the Application : In 2014, Petrosyan et al. successfully achieved the thiocyanation of N-heterocyclic derivatives .
  • Methods of Application : The process involved the anodic oxidation of thiocyanate to produce thiocyanate heterocycles and nucleophilic substitution in aromatic compounds .
  • Results or Outcomes : The yields of the reactions were up to 95% .

5. Treatment of Thiocyanate-Containing Wastewater

  • Summary of the Application : Thiocyanate is a common pollutant in gold mine, textile, printing, dyeing, coking and other industries . Therefore, the treatment of thiocyanate in industrial wastewater is an urgent problem to be solved .
  • Methods of Application : This paper reviews the chemical properties, applications, sources and toxicity of thiocyanate, as well as the various treatment methods for thiocyanate in wastewater and their advantages and disadvantages . It is emphasized that biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories .
  • Results or Outcomes : The review discusses the degradation mechanisms at the molecular level, with further research aiming to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

6. Thiocyanate Synthesis by C-S Coupling or Substitution

  • Summary of the Application : Individual β-hydroxy thiocyanates can be synthesized in high yield and with more than 90% regioselectivity in the presence of phenol-containing macrocyclic diamides under mild reaction conditions .
  • Methods of Application : The method offers high regioselectivity, simple regeneration/reuse of catalyst through several cycles without a decrease in activity, and ease of operation .
  • Results or Outcomes : The yields of the reactions were up to 95% .

Safety And Hazards

When handling 4-Nitrophenacyl thiocyanate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 4-Nitrophenacyl thiocyanate are not mentioned in the retrieved sources, thiocyanates in general have potential therapeutic applications due to their host defense and antioxidant properties .

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZIDXSUWKPPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365799
Record name 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenacyl thiocyanate

CAS RN

6097-21-8
Record name 2-(4-Nitrophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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